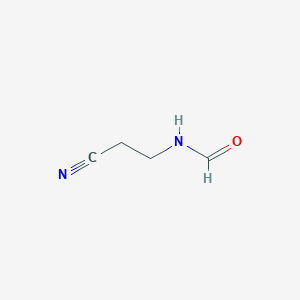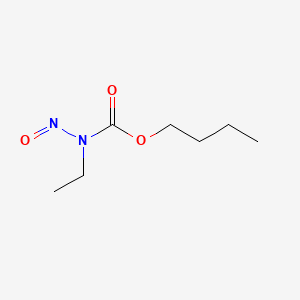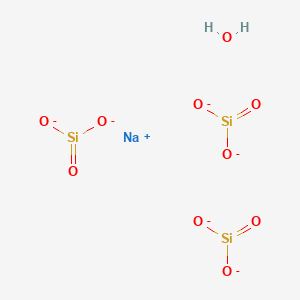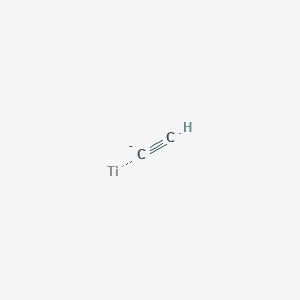
Tetrachloromethylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloromethylphosphorane is an organophosphorus compound with the molecular formula CH3Cl4P. It is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by its high melting point of 132°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloromethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with chloroform in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tetrachloromethylphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds .
Aplicaciones Científicas De Investigación
Tetrachloromethylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which tetrachloromethylphosphorane exerts its effects involves its interaction with various molecular targets. It can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Phosphorus Trichloride (PCl3): Similar in structure but lacks the methyl group.
Phosphorus Pentachloride (PCl5): Contains an additional chlorine atom compared to tetrachloromethylphosphorane.
Methylphosphonic Dichloride (CH3PCl2): Similar but with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific combination of chlorine and methyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Propiedades
Número CAS |
2725-68-0 |
|---|---|
Fórmula molecular |
CH3Cl4P |
Peso molecular |
187.8 g/mol |
Nombre IUPAC |
tetrachloro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl4P/c1-6(2,3,4)5/h1H3 |
Clave InChI |
JZUOAIYGQIGERU-UHFFFAOYSA-N |
SMILES canónico |
CP(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






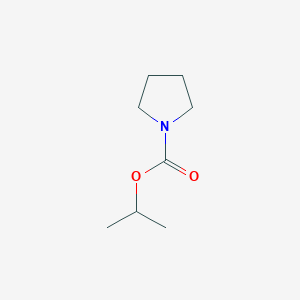
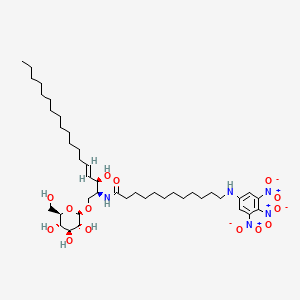
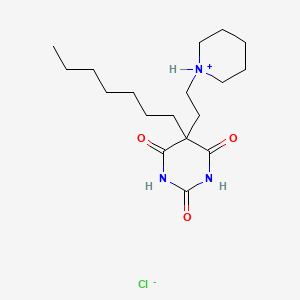


![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
